molecular formula C10H12FN B2864678 (3S,4S)-3-Fluoro-4-phenylpyrrolidine CAS No. 2227705-74-8

(3S,4S)-3-Fluoro-4-phenylpyrrolidine

Cat. No.: B2864678
CAS No.: 2227705-74-8
M. Wt: 165.211
InChI Key: RGPBQGQCCHKURC-NXEZZACHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4S)-3-Fluoro-4-phenylpyrrolidine: is a chiral fluorinated pyrrolidine derivative. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S,4S)-3-Fluoro-4-phenylpyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as phenylacetic acid and fluorinated reagents.

    Formation of Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction, often involving the use of a suitable base and solvent.

    Introduction of Fluorine: The fluorine atom is introduced via a fluorination reaction, which can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (3S,4S) enantiomer, which can be achieved using chiral chromatography or enzymatic methods.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3S,4S)-3-Fluoro-4-phenylpyrrolidine can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into various reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions typically involve the use of nucleophiles like sodium azide (NaN3) or thiols under basic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry:

    Building Block: (3S,4S)-3-Fluoro-4-phenylpyrrolidine is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology:

    Enzyme Inhibitors: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in metabolic pathways.

Medicine:

    Drug Development: It is explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

Industry:

    Material Science: The compound is investigated for its use in the development of new materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of (3S,4S)-3-Fluoro-4-phenylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to its biological effects. The exact pathways and targets depend on the specific application and are subject to ongoing research.

Comparison with Similar Compounds

    (3R,4R)-3-Fluoro-4-phenylpyrrolidine: The enantiomer of the compound with different stereochemistry.

    3-Fluoro-4-phenylpyrrolidine: The non-chiral version of the compound.

    4-Phenylpyrrolidine: A similar compound without the fluorine atom.

Uniqueness:

    Chirality: The (3S,4S) configuration provides unique stereochemical properties that can influence biological activity and selectivity.

    Fluorine Atom: The presence of the fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity to biological targets.

This detailed article provides a comprehensive overview of (3S,4S)-3-Fluoro-4-phenylpyrrolidine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(3S,4S)-3-fluoro-4-phenylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c11-10-7-12-6-9(10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2/t9-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGPBQGQCCHKURC-NXEZZACHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)F)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H](CN1)F)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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